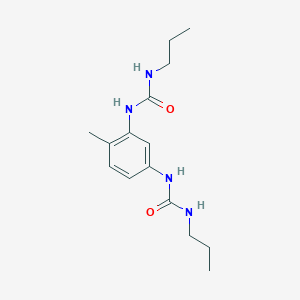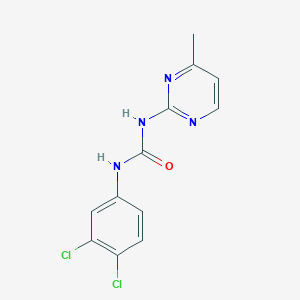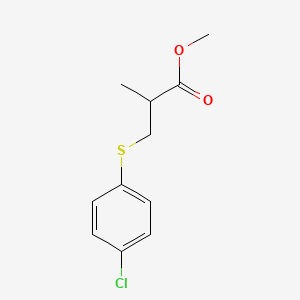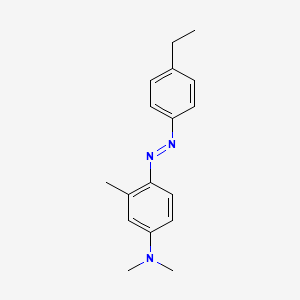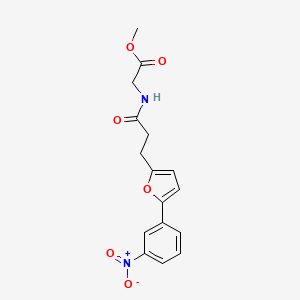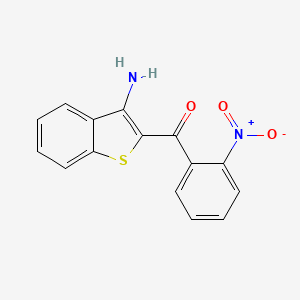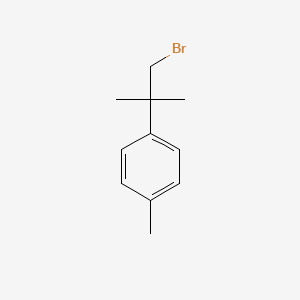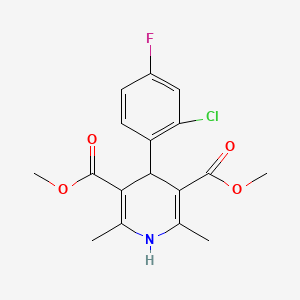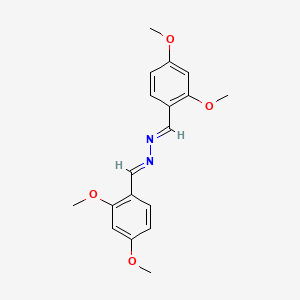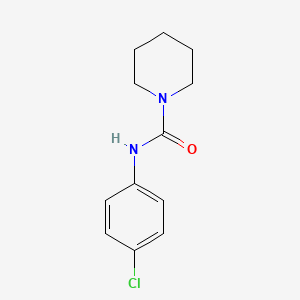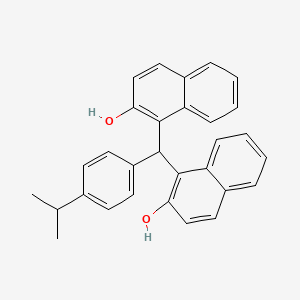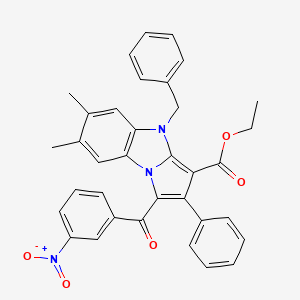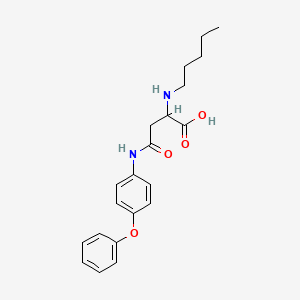
4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Amidation: Introduction of the pentylamino group through amidation reactions.
Aromatic Substitution: Incorporation of the phenoxyanilino group via nucleophilic aromatic substitution.
Oxidation: Formation of the oxo group through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group would yield a hydroxyl derivative, while substitution reactions on the aromatic rings could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 4-Oxo-2-(methylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(ethylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(propylamino)-4-(4-phenoxyanilino)butanoic acid
Uniqueness
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is unique due to the presence of the pentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness could translate into different reactivity, solubility, and biological activity profiles.
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-2-3-7-14-22-19(21(25)26)15-20(24)23-16-10-12-18(13-11-16)27-17-8-5-4-6-9-17/h4-6,8-13,19,22H,2-3,7,14-15H2,1H3,(H,23,24)(H,25,26) |
InChIキー |
AMHGQDCILLNUOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



